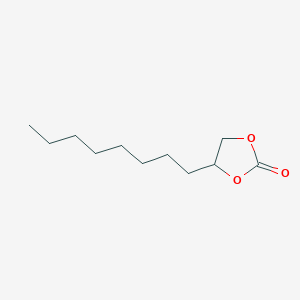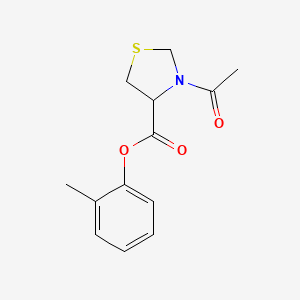
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-methylphenylamine with thioglycolic acid and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst such as β-cyclodextrin-SO3H, which facilitates the formation of the thiazolidine ring . The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in designing drugs with anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability
Wirkmechanismus
The mechanism of action of 2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenyl 3-acetyl-1,3-thiazolidine-4-carboxylate: Known for its diverse biological activities.
2-Ethylthiazolidine-4-carboxylic acid: Studied for its stability and reactivity under physiological conditions.
2-Chloroquinolin-3-yl thiazolidin-4-ones: Known for their bioactive properties and potential as drug candidates.
Uniqueness
This compound stands out due to its unique combination of a thiazolidine ring with a 2-methylphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
90252-75-8 |
|---|---|
Molekularformel |
C13H15NO3S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
(2-methylphenyl) 3-acetyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-9-5-3-4-6-12(9)17-13(16)11-7-18-8-14(11)10(2)15/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
GEBGDJOCRMZBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)C2CSCN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


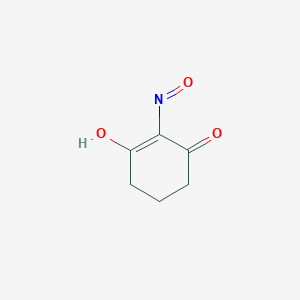
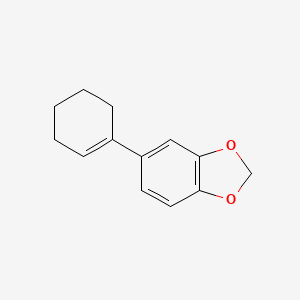
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
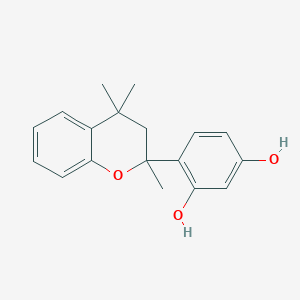
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
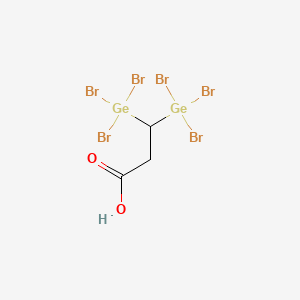

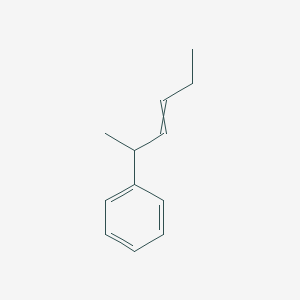

![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
